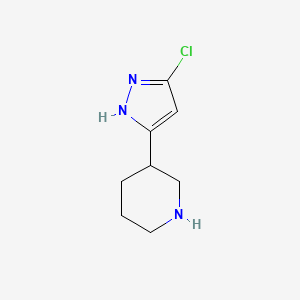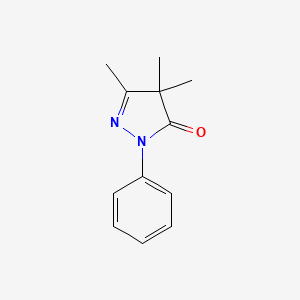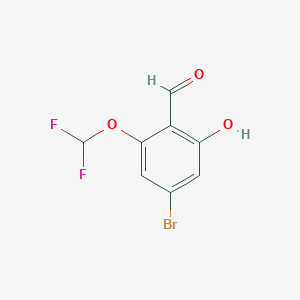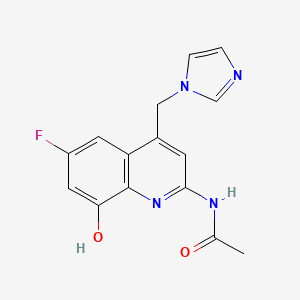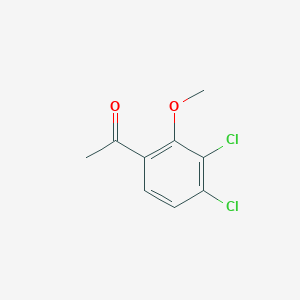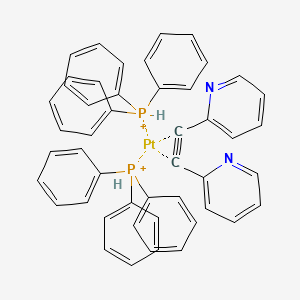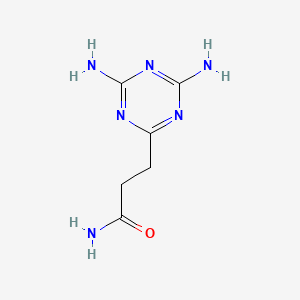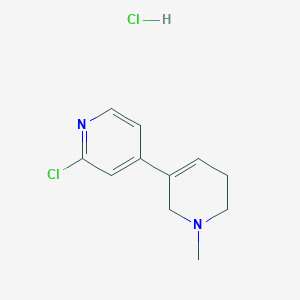
2'-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride is a chemical compound with a unique structure that includes a bipyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions must be carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride include other bipyridine derivatives such as:
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine dihydrochloride
Uniqueness
What sets 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride apart is its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological and chemical properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C11H14Cl2N2 |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
2-chloro-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-14-6-2-3-10(8-14)9-4-5-13-11(12)7-9;/h3-5,7H,2,6,8H2,1H3;1H |
Clave InChI |
MEIQKDBFPAWDCY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=C(C1)C2=CC(=NC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



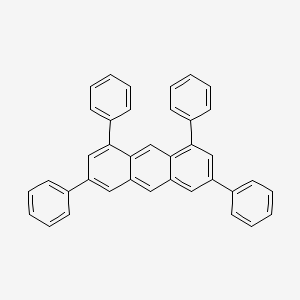
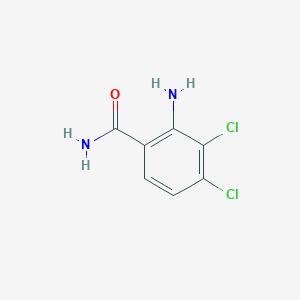


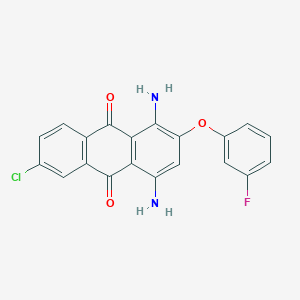
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
